Benzenamine, 4-benzyloxy-N-[2-(4-pyridyl)ethyl]-
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Overview
Description
N-[4-(benzyloxy)phenyl]-N-[2-(4-pyridyl)ethyl]amine is an organic compound that features both a benzyloxyphenyl group and a pyridylethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-N-[2-(4-pyridyl)ethyl]amine typically involves the reaction of 4-(benzyloxy)aniline with 2-(4-pyridyl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-N-[2-(4-pyridyl)ethyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxyphenyl-pyridyl ketones, while reduction could produce benzyloxyphenyl-pyridyl amines.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-N-[2-(4-pyridyl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in drug design.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-N-[2-(4-pyridyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)phenyl]glycinamide
- N-(4-(benzyloxy)phenyl)-2-bromobenzamide
Uniqueness
N-[4-(benzyloxy)phenyl]-N-[2-(4-pyridyl)ethyl]amine is unique due to its combination of benzyloxyphenyl and pyridylethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-phenylmethoxy-N-(2-pyridin-4-ylethyl)aniline |
InChI |
InChI=1S/C20H20N2O/c1-2-4-18(5-3-1)16-23-20-8-6-19(7-9-20)22-15-12-17-10-13-21-14-11-17/h1-11,13-14,22H,12,15-16H2 |
InChI Key |
RQDMJSIDKBDPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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